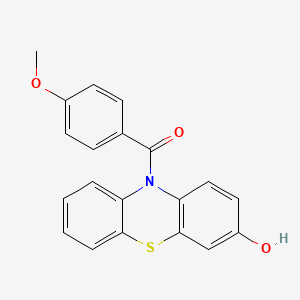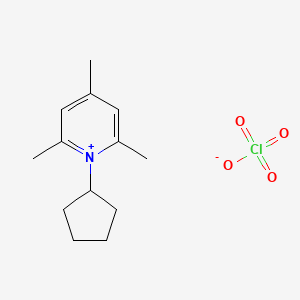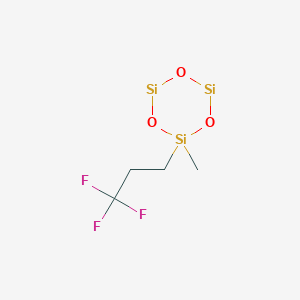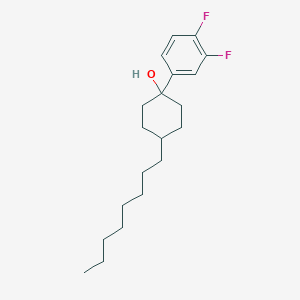
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3,4-difluorophenyl group and an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-difluorobenzene and an appropriate alkylating agent.
Attachment of the Octyl Chain: The octyl chain can be attached through a Grignard reaction, where an octyl magnesium bromide reacts with the cyclohexanone intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Difluorophenyl)ethan-1-one: A related compound with a similar phenyl group but different functional groups.
4-Octylcyclohexanol: A compound with a similar cyclohexane ring and octyl chain but lacking the difluorophenyl group.
Uniqueness
1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol is unique due to the presence of both the 3,4-difluorophenyl group and the octyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propriétés
Numéro CAS |
91460-66-1 |
|---|---|
Formule moléculaire |
C20H30F2O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-(3,4-difluorophenyl)-4-octylcyclohexan-1-ol |
InChI |
InChI=1S/C20H30F2O/c1-2-3-4-5-6-7-8-16-11-13-20(23,14-12-16)17-9-10-18(21)19(22)15-17/h9-10,15-16,23H,2-8,11-14H2,1H3 |
Clé InChI |
OSOZCEJDQDERKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


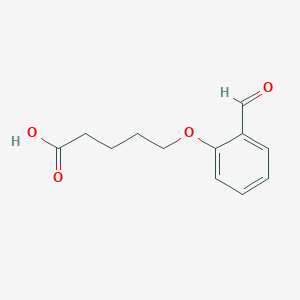
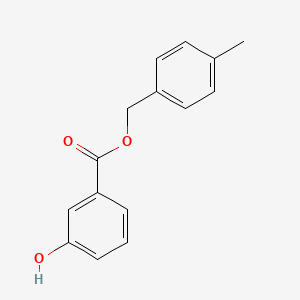
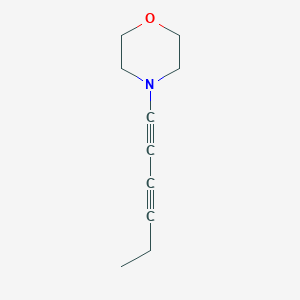

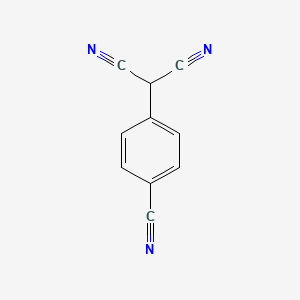

![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
![Propyl 3-[4-(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14365530.png)
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
